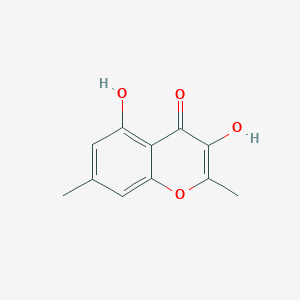

Lachnone A

概要

説明

- ラキノンAは、糸状菌Lachnum sp. BCC 2424から単離されたクロモン誘導体です .

- その化学構造はC11H10O4として表されます。

- クロモンはクロモン環系を持つ化合物群であり、しばしば興味深い生物活性を示します。

科学的研究の応用

- Lachnone A’s applications span several scientific fields:

Chemistry: It could serve as a starting point for the synthesis of novel chromone derivatives.

Biology: Investigating its effects on cellular processes and potential bioactivity.

Medicine: Assessing its pharmacological properties and potential therapeutic applications.

Industry: Exploring its use in materials science or other industrial applications.

作用機序

- 残念ながら、ラキノンAの作用機序に関する詳細な情報は不足しています。

- 関与する分子標的と経路を解明するには、さらなる研究が必要です。

類似化合物の比較

- ラキノンAの独自性は、その特異的なクロモン構造にあります。

- 類似の化合物には、天然源由来の他のクロモンまたは誘導体などがあります。

Safety and Hazards

生化学分析

Biochemical Properties

Lachnone A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in gene expression and metabolic activity. These effects can result in altered cell function, which may have implications for disease research and therapeutic applications .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes, inhibiting their activity and leading to changes in gene expression. This inhibition can result in the modulation of various biochemical pathways, affecting cellular function and metabolism. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These effects can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function. For instance, this compound may be transported into specific cellular compartments where it exerts its effects on biochemical pathways and cellular processes .

準備方法

- 残念ながら、ラキノンAの具体的な合成経路と反応条件は、文献では広く記載されていません。

- ラキノンAは、微生物源Lachnum sp. BCC 2424から得られることが知られています。

化学反応の分析

- ラキノンAの反応性は広く研究されていませんが、クロモンに典型的な様々な反応を起こします。

- 潜在的な反応には、酸化、還元、および置換が含まれます。

- これらの反応で使用される一般的な試薬と条件は、まだ完全に解明されていません。

- これらの反応から生成される主要な生成物は、特定の反応条件によって異なります。

科学研究への応用

- ラキノンAの応用は、いくつかの科学分野に及びます:

化学: 新規クロモン誘導体の合成の出発点となり得ます。

生物学: 細胞プロセスへの影響と潜在的な生物活性を調査しています。

医学: 薬理学的特性と潜在的な治療用途を評価しています。

産業: 材料科学または他の産業用途での使用を検討しています。

類似化合物との比較

- Lachnone A’s uniqueness lies in its specific chromone structure.

- Similar compounds may include other chromones or derivatives from natural sources.

特性

IUPAC Name |

3,5-dihydroxy-2,7-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDFSMORTDVVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

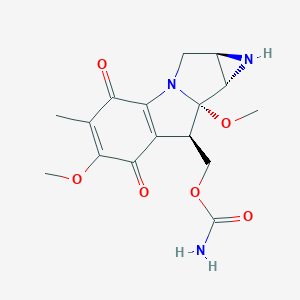

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of Lachnone A?

A1: Unfortunately, the provided research papers primarily focus on other compounds like Lachnone B, C, D, and E, and do not offer specific details regarding the biological activity of this compound.

Q2: Can you tell me about the structural characterization of this compound?

A2: this compound was isolated from the filamentous fungus Lachnum sp. BCC 2424, alongside four other new chromones (Lachnones B-E) and the known compound (2E,6S)-2,6-dimethyl-2,7-octadiene-1,6-diol []. While the research paper mentions that its structure was elucidated using spectroscopic methods [], it doesn't provide the specific molecular formula, weight, or spectroscopic data for this compound.

Q3: Were Lachnones found to have any anti-microbial activity?

A3: Yes, the research indicated that Lachnones B and D exhibited mild inhibitory activity against Mycobacterium tuberculosis, both demonstrating a minimum inhibitory concentration (MIC) of 200 microg/mL [].

Q4: The papers mention other chromanone lactone natural products. How are these compounds related to Lachnones?

A4: Lachnone C, along with gonytolides C and G, microdiplodiasone, blennolide C, and diversonol, are all classified as chromanone lactone natural products [, , ]. Researchers have developed total synthesis strategies for several of these compounds, highlighting the possibility of creating analogous methods for Lachnones in the future [, , ].

Q5: Are there any computational chemistry studies related to Lachnones or similar compounds?

A5: While the provided research papers don't delve into computational studies specifically for Lachnones, the successful total synthesis of related compounds like lachnone C and gonytolides [, ] suggests that computational chemistry techniques, such as molecular modeling and structure-based design, could be valuable tools for future investigations into Lachnones and their potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。